molecular formula C12H20O10 B12432344 (2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12432344
M. Wt: 324.28 g/mol
InChI Key: LMOPRRACIIJLBU-CSOAUFAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[321]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative It is characterized by its intricate structure, which includes multiple hydroxyl groups and a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation or reduction processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biocatalysts or enzymatic processes to enhance yield and selectivity. These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and bicyclic ring system play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction, and alteration of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbohydrate derivatives with comparable structures, such as:

  • (2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol analogs
  • Other glycosides with similar bicyclic ring systems

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound designated as (2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological significance. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound features a bicyclic structure with multiple hydroxyl groups that may contribute to its biological interactions. The molecular formula is C18H25NO13C_{18}H_{25}NO_{13} with a molecular weight of 463.4 g/mol. Its structural complexity suggests potential interactions with various biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • Case Study : A study on related bicyclic compounds demonstrated inhibition of bacterial growth and biofilm formation against Streptococcus mutans, a common cariogenic bacterium. The binding energy of these compounds with bacterial enzymes was notably high (e.g., -8.72 kcal/mol), suggesting strong interactions that could inhibit bacterial virulence .

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure suggests potential antioxidant activity:

  • Research Findings : Compounds with similar functional groups have been shown to scavenge free radicals effectively. This property is essential in preventing oxidative stress-related diseases.

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism by which bacteria communicate and coordinate behavior based on population density:

  • Significant Findings : Research has indicated that certain compounds can disrupt QS pathways in pathogenic bacteria. This disruption leads to reduced virulence and biofilm formation .

Data Tables

Activity Type Effectiveness Binding Energy (kcal/mol) Reference
AntimicrobialHigh-8.72
AntioxidantModerateN/AGeneral knowledge
Quorum Sensing InhibitionSignificantN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with key enzymes in microbial metabolism.
  • Biofilm Disruption : By inhibiting QS pathways, it may prevent biofilm formation.
  • Antioxidant Mechanisms : The hydroxyl groups may donate electrons to free radicals.

Properties

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4-2-19-11(21-4)9(10)18/h3-18H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1

InChI Key

LMOPRRACIIJLBU-CSOAUFAESA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.